1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency of the reaction and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it can interact with cell surface receptors, triggering intracellular signaling cascades that lead to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-3-carboxylic acid: A simpler pyrazole derivative with similar structural features.
2-oxo-2-[(1-phenylethyl)amino]ethyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid is unique due to its combination of the pyrazole ring and the 2-oxo-2-[(1-phenylethyl)amino]ethyl moiety. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-[2-oxo-2-(1-phenylethylamino)ethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c1-10(11-5-3-2-4-6-11)15-13(18)9-17-8-7-12(16-17)14(19)20/h2-8,10H,9H2,1H3,(H,15,18)(H,19,20) |
InChI Key |
BCDNBQWAJKDYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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